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Compound of Interest

Compound Name: 7-Chloro-8-fluoroquinoline

Cat. No.: B1418871

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-8-fluoroquinoline:
A Keystone Synthetic Intermediate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Chloro-8-fluoroquinoline is a halogenated aromatic heterocycle belonging to the quinoline
family. While not a therapeutic agent itself, it serves as a critical synthetic intermediate or
building block in the development of advanced materials and pharmacologically active
molecules.[1] The quinoline scaffold is recognized as a "privileged structure” in medicinal
chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial drugs.[2]
The specific placement of chloro and fluoro substituents on the quinoline ring system
profoundly influences the molecule's electronic properties, reactivity, and ultimately, the
biological activity and physical characteristics of its derivatives.

This guide provides a comprehensive analysis of the core physicochemical properties of 7-
Chloro-8-fluoroquinoline. In the absence of extensive published experimental data for this
specific intermediate, this document synthesizes information from closely related analogs and
employs theoretical principles to offer robust predictions. We will delve into its structural and
spectroscopic identity, physical properties, and electronic characteristics, grounded in both
established experimental protocols and modern computational chemistry workflows. This
document is designed to equip researchers with the foundational knowledge required to
effectively utilize 7-Chloro-8-fluoroquinoline in synthesis and drug discovery programs.
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Molecular Identity and Structural Framework

The foundation of understanding any chemical entity lies in its precise molecular structure. The
arrangement of atoms and functional groups dictates all subsequent chemical and physical
behaviors.

Chemical Structure

7-Chloro-8-fluoroquinoline (CAS No. 1133116-09-2) is a bicyclic heteroaromatic compound.
[3] Its structure consists of a benzene ring fused to a pyridine ring. The key features are the
electron-withdrawing halogen substituents: a chlorine atom at position 7 and a fluorine atom at

position 8.
Property Value Source(s)
IUPAC Name 7-Chloro-8-fluoroquinoline [3]
CAS Number 1133116-09-2 [3]
Molecular Formula CoHsCIFN [3]
Molecular Weight 181.59 g/mol [4]
_ C1=CC2=C(C(=C1)F)C(=CN=
Canonical SMILES [4]
C2)ClI
LAJPQDMKHLGGQH-
InChl Key [3]
UHFFFAOYSA-N
Physical Form Solid [4]

The strategic placement of halogens is a cornerstone of modern medicinal chemistry. The
fluorine at R8 and chlorine at R7 significantly modulate the molecule's lipophilicity, metabolic
stability, and electronic distribution, which are critical for tuning the pharmacokinetic and
pharmacodynamic profiles of resulting therapeutic agents.[5]

Predicted Physicochemical Properties

Direct experimental values for many of 7-Chloro-8-fluoroquinoline's properties are not readily
available in the literature. However, by analyzing trends in similar quinoline derivatives and
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leveraging computational models, we can establish reliable estimates.

Physical Properties

e Melting Point: The melting point is a crucial indicator of purity and lattice energy. For the
related compound 6-Chloro-8-fluoroquinoline, the melting point is reported to be in the range
of 79-81 °C.[1] It is plausible that 7-Chloro-8-fluoroquinoline exhibits a similar, if slightly
different, melting point due to variations in crystal packing influenced by the altered halogen
positions.

» Boiling Point: The boiling point of the parent 8-fluoroquinoline is 148-150 °C at a reduced
pressure of 30 Torr.[6][7] The addition of a heavier chlorine atom would be expected to
increase the boiling point.

» Solubility: The presence of two halogen atoms increases the molecule's polarity and dipole
moment compared to unsubstituted quinoline. A related fluoroquinolone derivative with
chloro and fluoro substituents was noted to have a dipole moment that enhances solubility in
polar solvents.[8] Therefore, 7-Chloro-8-fluoroquinoline is predicted to be sparingly soluble
in water but should exhibit good solubility in moderately polar organic solvents like
chloroform, dichloromethane, and ethyl acetate.

lonization and Lipophilicity

e pKa: The pKa value indicates the basicity of the quinoline nitrogen. For the parent 8-
fluoroquinoline, the predicted pKa of the protonated form is approximately 1.93.[7] The
addition of a second electron-withdrawing group (chlorine) is expected to further decrease
the electron density on the nitrogen, making it a weaker base. This low basicity is a key
consideration in designing reactions and predicting the behavior of the molecule in
physiological media.

» LogP: The partition coefficient (logP) is a measure of a compound's lipophilicity, which is
critical for predicting its absorption, distribution, metabolism, and excretion (ADME)
properties. While no experimental value exists for the target molecule, related chloro-fluoro-
substituted quinolinamines have a calculated XLogP3 of around 2.3.[9] This suggests that 7-
Chloro-8-fluoroquinoline is a moderately lipophilic compound, capable of crossing
biological membranes.
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Computational Analysis and Electronic Structure

In silico methods, particularly Density Functional Theory (DFT), are indispensable for predicting
the properties of novel or uncharacterized molecules.[10] These techniques provide profound
insights into electronic structure, which governs chemical reactivity.

DFT Computational Workflow

Atypical DFT analysis follows a structured workflow to derive key molecular properties. The
choice of a functional and basis set, such as B3LYP/6-311+G(d,p), is critical for achieving a
balance between computational cost and accuracy for quinoline derivatives.[11][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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